molecular formula C16H18N4OS2 B2785710 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole CAS No. 1105252-40-1

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole

Cat. No.: B2785710
CAS No.: 1105252-40-1
M. Wt: 346.47
InChI Key: QIKVQMHHEXUKKT-UHFFFAOYSA-N
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Description

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole (CAS 1105252-40-1) is a chemical compound with a molecular formula of C16H18N4OS2 and a molecular weight of 346.5 g/mol . This reagent is built on a 1,3,4-thiadiazole core, a five-membered heterocyclic scaffold recognized as a privileged structure in medicinal chemistry due to its wide range of potential biological activities . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine bases, which allows derivatives to potentially interfere with DNA replication processes and disrupt key enzymatic functions in cells . This has made such compounds a subject of significant interest in anticancer research, with studies showing various 1,3,4-thiadiazole derivatives exhibiting cytotoxic properties against a range of human cancer cell lines, including hepatocellular carcinoma, lung cancer, and breast cancer . The specific substitution pattern of this compound, featuring a 2-methoxyphenylpiperazine moiety and a prop-2-yn-1-ylthio side chain, is designed to enhance its interaction with biological targets. The piperazine group is a common pharmacophore that can improve solubility and receptor binding, while the alkyne-containing side chain offers a potential handle for further chemical modification via click chemistry, facilitating probe development and bioconjugation in biochemical studies . Researchers are exploring this and similar 1,3,4-thiadiazole derivatives as potential small-molecule inhibitors for targeting enzymes like carbonic anhydrases and focal adhesion kinase (FAK), which are implicated in tumor growth and metastasis . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-prop-2-ynylsulfanyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-3-12-22-16-18-17-15(23-16)20-10-8-19(9-11-20)13-6-4-5-7-14(13)21-2/h1,4-7H,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKVQMHHEXUKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions to form the thiadiazole ring.

    Substitution Reactions:

    Alkylation: The prop-2-yn-1-ylthio group can be introduced via alkylation reactions using propargyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the nitrogen atoms in the piperazine ring.

    Substitution: The methoxyphenyl and prop-2-yn-1-ylthio groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that thiadiazole derivatives can exhibit significant anticonvulsant properties. For instance, compounds structurally related to thiadiazole have been tested in animal models for their ability to prevent seizures induced by picrotoxin. In these studies, certain derivatives showed high efficacy in protecting against seizures, indicating that modifications on the thiadiazole core can lead to potent anticonvulsant agents .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential. A study evaluated the cytotoxic effects of various synthesized thiazole compounds against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma). Among the tested compounds, some exhibited IC50 values in the low micromolar range, suggesting promising anticancer activity . The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups significantly enhance anticancer efficacy.

Antibacterial Properties

The antibacterial activity of thiadiazole derivatives has been explored extensively. For example, synthesized thiosemicarbazide and 1,3,4-thiadiazole derivatives were tested against various bacterial strains. Results showed that certain compounds had potent antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This highlights the potential of thiadiazole derivatives in developing new antibacterial agents.

Case Study 1: Anticonvulsant Efficacy

In a controlled study, a series of thiadiazole derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) test. One particular derivative demonstrated a protection index significantly higher than standard drugs used for epilepsy treatment. This suggests that modifications to the thiadiazole structure can yield compounds with enhanced therapeutic profiles .

Case Study 2: Anticancer Screening

A recent investigation focused on the anticancer properties of various thiazole derivatives against multiple cancer cell lines. The study found that certain compounds displayed selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted anticancer therapies. The presence of specific substituents on the thiadiazole ring was correlated with increased cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50/ED50 ValuesNotes
AnticonvulsantThiadiazole Derivative AED50 = 18.4 mg/kgHigh efficacy in seizure models
AnticancerThiadiazole Derivative BIC50 = 23.30 ± 0.35 µMSelective against A549 and U251 cells
AntibacterialThiosemicarbazide Derivative CMIC = 5 µg/mLEffective against Gram-positive bacteria

Mechanism of Action

The mechanism of action of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors and modulating their activity. The pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name / ID Substituents (Position 2 / Position 5) Key Activities / Findings References
Target Compound 4-(2-Methoxyphenyl)piperazine / Propargylthio Inferred: Potential anticancer, CNS modulation
2-((4-(3-Methoxyphenyl)piperazin-1-yl)methyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (8b) 4-(3-Methoxyphenyl)piperazine / Thiophene Molecular docking suggests enzyme interaction
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate Triazole-thiadiazole hybrid / Acetate salt Superior intermolecular interaction energy (docking)
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole (40) 3-Fluorophenylamino / 3-Hydroxyphenyl Anticancer IC₅₀: 120–160 μM (MCF-7)
2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (41) 4-Bromophenylamino / 2,4-Dichlorophenyl Anticancer IC₅₀: 70–170 μM (MDA-MB-231)
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole-triazole-thiazole hybrid High anticonvulsant activity (100% MES inhibition)

Key Structural and Pharmacological Differences

Substituent Effects on Bioactivity :

  • The propargylthio group in the target compound contrasts with thiophene (in 8b ) or dichlorophenyl (in 41 ) substituents. Propargylthio’s alkyne moiety may enhance metabolic stability or enable click chemistry for targeted drug delivery, a feature absent in most analogs.
  • Piperazine vs. Aniline Linkers : Piperazine derivatives (e.g., 8b and the target compound) exhibit improved solubility and CNS penetration compared to aniline-linked analogs (e.g., 40–42 ). The 2-methoxyphenyl group on piperazine may further optimize blood-brain barrier permeability relative to 3-methoxyphenyl (8b) .

Anticancer Activity :

  • Compounds like 40–42 show moderate antiproliferative effects (IC₅₀: 70–170 μM), but their lack of piperazine or propargylthio groups limits direct comparison. Hybrid structures with triazole-thiadiazole cores (e.g., sodium salt in ) demonstrate superior docking scores, suggesting the target compound’s piperazine-propargylthio combination could enhance binding to kinases or tubulin.

Antimicrobial and Anticonvulsant Potential: Thiadiazole-Schiff bases with benzyl or thiazolidinone groups (e.g., ) show antimicrobial activity, but the target compound’s propargylthio group may offer distinct reactivity against bacterial enzymes. The anticonvulsant efficacy of 9c (100% MES inhibition) highlights the role of halogenated aryl groups, whereas the target compound’s 2-methoxyphenyl-piperazine could modulate serotonin or dopamine receptors for neurological applications.

Molecular Docking and Binding Interactions

  • Piperazine-Containing Derivatives : Compound 8b exhibits strong interactions with enzymes due to its 3-methoxyphenyl-piperazine group, which aligns with the target compound’s predicted binding mode. Docking studies suggest that the 2-methoxy orientation may improve steric compatibility with hydrophobic pockets.
  • Thiadiazole-Triazole Hybrids : The sodium salt in showed higher intermolecular interaction energy than reference drugs, implying that the target compound’s propargylthio group could similarly enhance binding through covalent or π-π interactions.

Biological Activity

The compound 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, drawing on various studies and data to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by a 1,3,4-thiadiazole ring, which is known for its potential pharmacological properties. The molecular formula is C18H25N3O2C_{18}H_{25}N_{3}O_{2} with a molecular weight of 315.4 g/mol. The presence of the methoxyphenyl and piperazine groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,3,4-thiadiazole demonstrate activity against various bacterial strains and fungi, suggesting that this compound may also possess similar effects due to its structural components .

Anticancer Properties

Recent studies have shown promising results regarding the anticancer activity of thiadiazole derivatives. For instance, a derivative with a similar structure exhibited potent cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action appears to involve interference with DNA replication processes, which is crucial for the proliferation of cancer cells .

Neuropharmacological Effects

The piperazine moiety in the compound has been linked to various neuropharmacological effects. Compounds with piperazine structures have shown potential as antidepressants and anxiolytics in preclinical studies. The interaction of piperazine with neurotransmitter systems could enhance the therapeutic profile of this thiadiazole derivative .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Methoxy GroupEnhances lipophilicity and bioavailability
Piperazine RingFacilitates interaction with neurotransmitter receptors
Thiadiazole CoreExhibits broad-spectrum biological activities

Study 1: Antimicrobial Efficacy

A study evaluated various thiadiazole derivatives against common pathogens. The results indicated that compounds with similar structures to this compound displayed significant antimicrobial activity, particularly against Gram-positive bacteria.

Study 2: Anticancer Activity in Breast Cancer Models

In vitro studies demonstrated that certain thiadiazole derivatives led to apoptosis in breast cancer cells through caspase activation pathways. This suggests that compounds like this compound may also induce similar mechanisms of action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides or reaction of hydrazine derivatives with carbon disulfide in ethanol under reflux (5–6 hours, monitored by TLC) .
  • Step 2 : Introduction of the prop-2-yn-1-ylthio group via nucleophilic substitution using propargyl bromide in DMF with K₂CO₃ as a base (room temperature, 12 hours) .
  • Step 3 : Coupling the 2-methoxyphenylpiperazine moiety using Mitsunobu conditions (DIAD, PPh₃) or SN2 displacement in THF at 60°C for 24 hours .
    • Key Optimization : Solvent choice (e.g., ethanol for cyclization, DMF for thiolation) and catalyst selection (e.g., triethylamine for intermediate purification) significantly impact yields (60–85%) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), piperazine (δ 2.5–3.5 ppm for N–CH₂), and propynylthio (δ 1.8–2.2 ppm for C≡CH) groups .
  • IR Spectroscopy : Confirm S–C≡C (2100–2150 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretches .
  • Elemental Analysis : Validate purity (>98%) by matching experimental and theoretical C, H, N, S percentages .

Q. What chromatographic methods are recommended for purity assessment during synthesis?

  • Methodological Answer :

  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress .
  • HPLC : Employ a C18 column with acetonitrile/water (70:30) at 1 mL/min to quantify impurities (<2%) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
  • Validation : Compare DFT-predicted bond lengths/angles with X-ray crystallography data (if available) to assess accuracy .
  • Applications : Predict reactivity sites (e.g., electrophilic sulfur in thiadiazole) for functionalization or binding studies .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

  • Methodological Answer :

  • Iterative Refinement : Cross-validate docking results (e.g., AutoDock Vina) with experimental IC₅₀ values by adjusting force field parameters or solvation models .
  • Free Energy Perturbation (FEP) : Quantify binding affinity discrepancies using molecular dynamics simulations (e.g., Schrödinger Suite) .
  • Structural Analysis : Perform X-ray crystallography or cryo-EM to resolve target-ligand interactions missed in docking .

Q. How does the 2-methoxyphenylpiperazine moiety influence receptor binding affinity?

  • Methodological Answer :

  • Pharmacophore Mapping : The methoxy group enhances π-π stacking with aromatic residues (e.g., Tyr in serotonin receptors), while the piperazine nitrogen forms hydrogen bonds with Asp/Glu .
  • SAR Studies : Synthesize analogs with substituents (e.g., -OCH₃ → -CF₃) and compare binding kinetics (SPR or radioligand assays) to identify critical interactions .

Q. What molecular docking approaches predict interactions with neurological targets?

  • Methodological Answer :

  • Target Preparation : Retrieve 5-HT₁A or D₂ receptor structures from the PDB (e.g., 7E2Z) and optimize protonation states using PROPKA .
  • Docking Protocol : Use Glide (XP mode) with OPLS4 force field. Score poses using MM-GBSA to rank binding affinities .
  • Validation : Compare predicted ΔG values with experimental Kᵢ data from radioligand displacement assays .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Systematic Testing : Measure solubility in DMSO, ethanol, and water using UV-Vis spectroscopy (λmax = 280 nm) under standardized conditions (25°C, 24 hours) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to identify hydrophobic (thiadiazole) vs. hydrophilic (piperazine) regions influencing solubility .

Key Methodological Tables

Table 1 : Optimized Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Reference
Thiadiazole core formationHydrazine, CS₂, ethanol, reflux (6 h)75
Propynylthio introductionPropargyl bromide, K₂CO₃, DMF, RT (12 h)68
Piperazine couplingDIAD, PPh₃, THF, 60°C (24 h)82

Table 2 : Computational Parameters for DFT Studies

ParameterValueReference
FunctionalB3LYP
Basis Set6-31G(d,p)
Solvation ModelPCM (water)

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